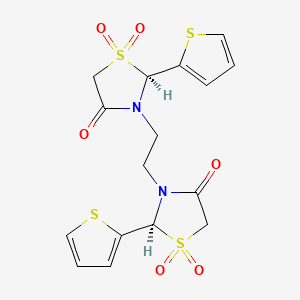
4-Thiazolidinone, 3,3'-(1,2-ethanediyl)bis(2-(2-thienyl)-, 1,1,1',1'-tetroxide, (R*,R*)-(+-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-thienyl)-, 1,1,1’,1’-tetroxide, (R*,R*)-(±)- typically involves the reaction of thienyl derivatives with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable oxidizing agent to achieve the desired tetraoxide form .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes precise control of temperature, pressure, and reaction time to optimize the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-thienyl)-, 1,1,1’,1’-tetroxide, (R*,R*)-(±)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the tetraoxide form to lower oxidation states.
Substitution: The thienyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the thienyl rings .
Aplicaciones Científicas De Investigación
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-thienyl)-, 1,1,1’,1’-tetroxide, (R*,R*)-(±)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-thienyl)-, 1,1,1’,1’-tetroxide, (R*,R*)-(±)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinone Derivatives: Other thiazolidinone derivatives with different substituents on the thienyl rings.
Thienyl Compounds: Compounds containing thienyl groups with varying functional groups.
Uniqueness
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-thienyl)-, 1,1,1’,1’-tetroxide, (R*,R*)-(±)- is unique due to its specific structure, which combines thiazolidinone and thienyl moieties with a tetraoxide functional group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
131420-48-9 |
|---|---|
Fórmula molecular |
C16H16N2O6S4 |
Peso molecular |
460.6 g/mol |
Nombre IUPAC |
(2S)-1,1-dioxo-2-thiophen-2-yl-3-[2-[(2S)-1,1,4-trioxo-2-thiophen-2-yl-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H16N2O6S4/c19-13-9-27(21,22)15(11-3-1-7-25-11)17(13)5-6-18-14(20)10-28(23,24)16(18)12-4-2-8-26-12/h1-4,7-8,15-16H,5-6,9-10H2/t15-,16-/m0/s1 |
Clave InChI |
QOBDLYKLEYOQGS-HOTGVXAUSA-N |
SMILES isomérico |
C1C(=O)N([C@@H](S1(=O)=O)C2=CC=CS2)CCN3[C@@H](S(=O)(=O)CC3=O)C4=CC=CS4 |
SMILES canónico |
C1C(=O)N(C(S1(=O)=O)C2=CC=CS2)CCN3C(S(=O)(=O)CC3=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


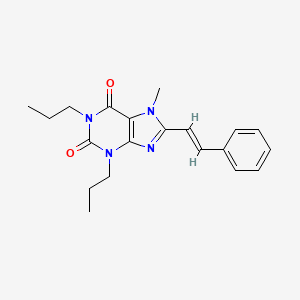
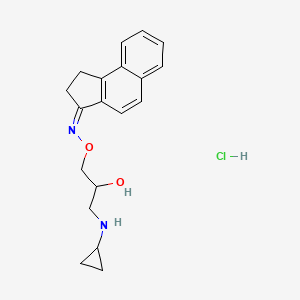
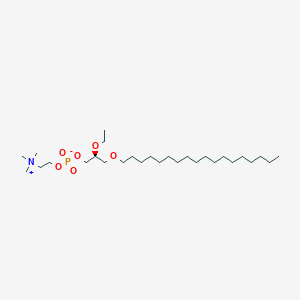
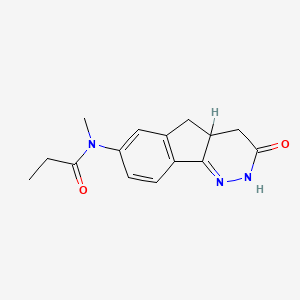
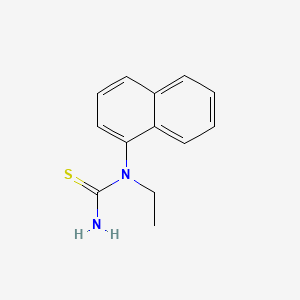
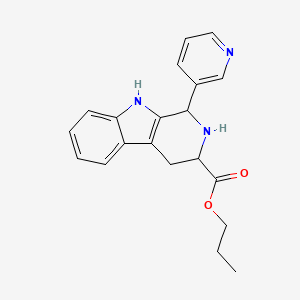
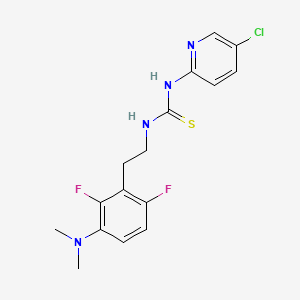

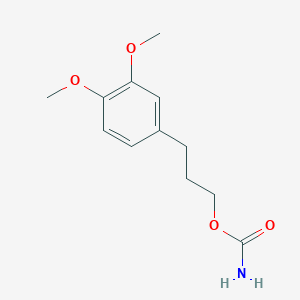
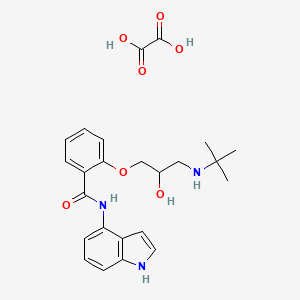
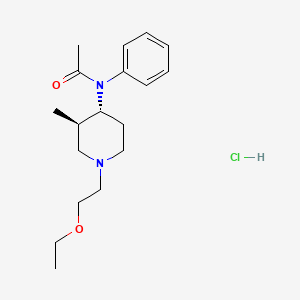
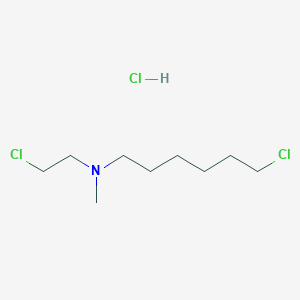
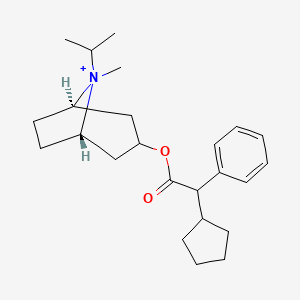
![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;formaldehyde;formic acid;urea;hydroxide](/img/structure/B12748963.png)
